Phosphazomycin C2
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Overview
Description
Phosphazomycin C2 is a natural product found in Streptomyces platensis and Streptomyces with data available.
Scientific Research Applications
Isolation and Structure
Phosphazomycin C2, part of the phosphazomycin C complex, was isolated as a component of an antifungal antibiotic complex produced by Streptomyces sp. HK-803. Its structure was elucidated through various spectroscopic methods, highlighting its significance in antimicrobial research (Tomiya, Uramoto, & Isono, 1990).
Combinatorial Biosynthesis
In the realm of antitumor research, rebeccamycin, an indolocarbazole alkaloid with antitumor properties, has been generated through combinatorial biosynthesis involving the reconstitution of its biosynthetic pathway. This pathway includes elements related to phosphazomycin, showcasing the potential of such compounds in developing novel antitumor agents (Sánchez et al., 2005).
Fosfomycin and Related Research
Although not directly about this compound, studies on fosfomycin, a related compound, provide insights into the broader context of phosphonic acid derivatives in antimicrobial and antitumor research. Fosfomycin has been explored for its effectiveness against various infections beyond the urinary tract, demonstrating the versatility of phosphonic acid compounds in treating diverse bacterial infections (Falagas, Giannopoulou, Kokolakis, & Rafailidis, 2008).
Potential in Drug Delivery
Research on filamentous bacteriophages as targeted drug carriers indicates the potential of using such carriers for delivering drugs like phosphazomycin. This approach offers an innovative method for targeted therapy in bacterial infections, suggesting a new avenue for phosphazomycin derivatives in medical applications (Yacoby, Shamis, Bar, Shabat, & Benhar, 2006).
Genetic Manipulation in Biosynthesis
Studies on manipulating the biosynthetic process of compounds similar to phosphazomycin, such as phoslactomycins, highlight the advances in genetic engineering to produce analogs with potentially enhanced biological activities. This research underscores the importance of genetic manipulation in creating novel compounds with improved efficacy and specificity (Ghatge, Palaniappan, Das Choudhuri, & Reynolds, 2006).
Properties
CAS No. |
126605-70-7 |
---|---|
Molecular Formula |
C30H48NO10P |
Molecular Weight |
613.7 g/mol |
IUPAC Name |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate |
InChI |
InChI=1S/C30H48NO10P/c1-4-21(3)29(34)39-25-12-8-10-22(19-25)9-6-7-11-24(32)20-27(41-42(36,37)38)30(35,17-18-31)16-15-26-23(5-2)13-14-28(33)40-26/h6-7,9,11,13-16,21-27,32,35H,4-5,8,10,12,17-20,31H2,1-3H3,(H2,36,37,38)/b9-6+,11-7+,16-15+ |
InChI Key |
IEXHVRAIBNTGPA-ZWDVXTLWSA-N |
Isomeric SMILES |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
126688-54-8 | |
Synonyms |
Phosphazomycin C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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